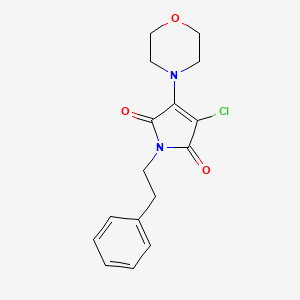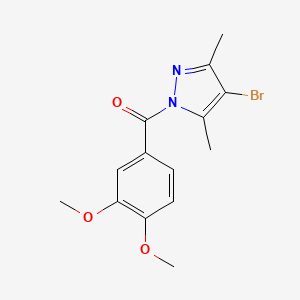![molecular formula C17H18N2O3S B5559764 ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)
ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar cyclopenta[b]thiophene derivatives involves multicomponent reactions, which are efficient for constructing complex organic compounds. For instance, a related compound, an azo-Schiff base derivative of cyclopenta[b]thiophene, was synthesized through a reaction involving Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and a corresponding aldehyde under reflux conditions in methanol, indicating the versatility of cyclopenta[b]thiophene carboxylates in organic synthesis (Menati et al., 2020).
Molecular Structure Analysis
The molecular structure of cyclopenta[b]thiophene derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which provides insights into the geometric configuration, crystalline system, and intermolecular interactions. The azo-Schiff base mentioned earlier was found to crystallize in the triclinic system with a planar geometric structure, showcasing the structural diversity within this chemical family and highlighting the potential for detailed molecular design (Menati et al., 2020).
Chemical Reactions and Properties
Cyclopenta[b]thiophene derivatives undergo various chemical reactions, contributing to their wide applicability in synthetic chemistry. For example, these compounds participate in heterocyclization reactions to form pyrazole, isoxazole, and pyridazine derivatives, showcasing their reactivity and functional group compatibility (Wardaman, 2000).
Aplicaciones Científicas De Investigación
Synthesis Techniques
A key area of research around this compound involves innovative synthesis methods. One study presented a facile four-component Gewald reaction under organocatalyzed aqueous conditions, highlighting efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing the compound's relevance in synthetic organic chemistry (Abaee & Cheraghi, 2013).
Biological Evaluation
Research on cyclopenteno[b]thiophene derivatives, closely related to the specified compound, demonstrated their potential as local anesthetic and antiarrhythmic agents. This underscores the compound's significance in medicinal chemistry and pharmacology, pointing towards applications in developing therapeutic agents (Al-Obaid et al., 1998).
Antimicrobial and Antioxidant Studies
Another study focused on the synthesis of lignan conjugates via cyclopropanation, including derivatives similar to the specified compound, and evaluated their antimicrobial and antioxidant activities. This research highlights the potential of these compounds in creating effective antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Chemical Characterization and Structure Analysis
The compound has also been subjected to detailed chemical characterization and structure analysis. Studies involving crystal structure determination, Hirshfeld surface analysis, and molecular docking have provided insights into its molecular configuration and interactions, which are essential for understanding its chemical behavior and potential applications in drug design and material science (Fatima et al., 2022).
Enzymatic Polymerization
Research into the enzymatic polymerization of related compounds using horseradish peroxidase highlights applications in polymer chemistry. This area explores the compound's role in synthesizing new polymeric materials with potential applications in biotechnology and materials engineering (Pang, Ritter, & Tabatabai, 2003).
Propiedades
IUPAC Name |
ethyl 2-(phenylcarbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-16(20)14-12-9-6-10-13(12)23-15(14)19-17(21)18-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDPSFUGGTXNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(phenylcarbamoyl)amino]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)
![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)


![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)
![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)

![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)